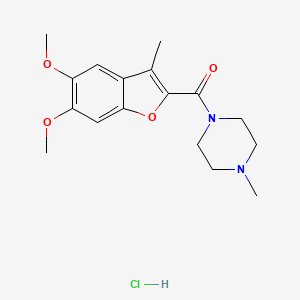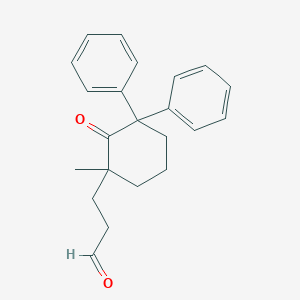
Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- is an organic compound with the molecular formula C22H24O2 and a molecular weight of 320.4248 g/mol . This compound is characterized by a cyclohexane ring, a propanal group, and two phenyl groups, making it a complex and interesting molecule for various chemical studies.
Vorbereitungsmethoden
The synthesis of Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- can be achieved through several synthetic routes. One common method involves the use of cyclohexanone as a starting material, which undergoes a series of reactions including aldol condensation, reduction, and Friedel-Crafts acylation to introduce the phenyl groups . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Analyse Chemischer Reaktionen
Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. The pathways involved may include signal transduction cascades and metabolic processes that are influenced by the presence of this compound.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- can be compared with other similar compounds such as:
Cyclohexanone: A simpler ketone with a cyclohexane ring.
Benzophenone: A compound with two phenyl groups attached to a carbonyl group.
Diphenylmethane: A compound with two phenyl groups attached to a methylene group.
The uniqueness of Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- lies in its combination of a cyclohexane ring, a propanal group, and two phenyl groups, which confer specific chemical and physical properties that are distinct from these similar compounds.
Eigenschaften
CAS-Nummer |
50592-56-8 |
|---|---|
Molekularformel |
C22H24O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
3-(1-methyl-2-oxo-3,3-diphenylcyclohexyl)propanal |
InChI |
InChI=1S/C22H24O2/c1-21(15-9-17-23)14-8-16-22(20(21)24,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17H,8-9,14-16H2,1H3 |
InChI-Schlüssel |
RQDPQKINTNNGBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)

![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
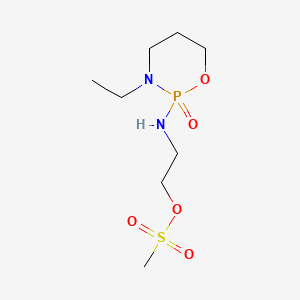
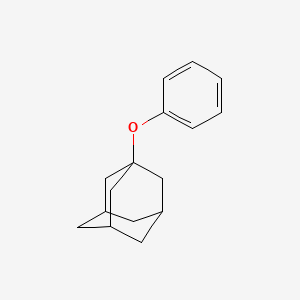
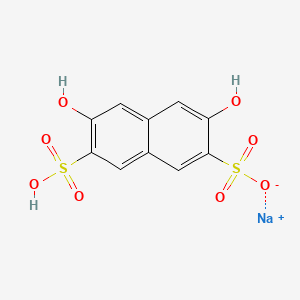
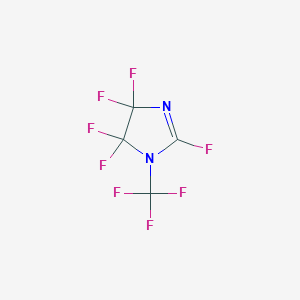
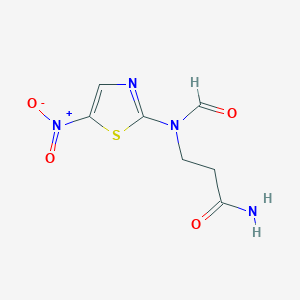

![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)

